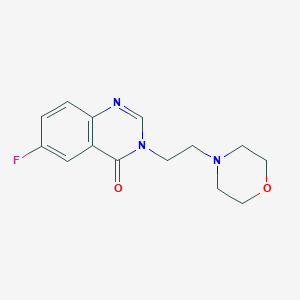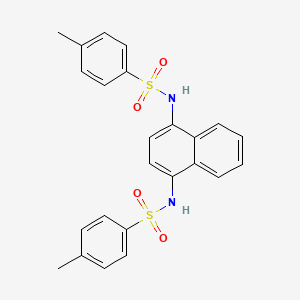
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one, also known as JNJ-38877605, is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes and signaling pathways that are involved in tumor growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one can induce cell cycle arrest and apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and neuroinflammation. However, the specific biochemical and physiological effects of this compound may vary depending on the cell type and experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one in lab experiments is its potential to target multiple signaling pathways and cellular processes. However, its low solubility and stability may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal concentration and duration of treatment for different cell types and experimental models.
Orientations Futures
There are several future directions for research on 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one. One direction is to investigate its potential in combination with other anti-tumor or anti-inflammatory agents. Another direction is to explore its effects on other cellular processes, such as autophagy and DNA damage response. Additionally, further studies are needed to optimize its chemical structure and improve its pharmacokinetic properties for potential clinical applications.
Méthodes De Synthèse
The synthesis of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been described in several scientific studies. One method involves the reaction of 4-chloro-6-fluoroquinazoline with N-(2-aminoethyl)morpholine in the presence of a palladium catalyst. Another method involves the reaction of 6-fluoro-4-(3H)-quinazolinone with 2-(chloromethyl)morpholine in the presence of a base.
Applications De Recherche Scientifique
The potential of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been explored in various scientific research applications. One study found that this compound has anti-tumor activity in vitro and in vivo. Another study found that it has anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-11-1-2-13-12(9-11)14(19)18(10-16-13)4-3-17-5-7-20-8-6-17/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOHQMMZJZIKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenol trifluoroacetate (salt)](/img/structure/B6059330.png)

![5-(1-benzofuran-2-yl)-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6059338.png)
![1-(cyclopropylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6059344.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)
![4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B6059358.png)
![1-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)carbonyl]cyclopropanecarboxamide](/img/structure/B6059361.png)
![N-(tert-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6059368.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6059372.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)

![N-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B6059407.png)
![1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6059415.png)
![(3-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6059427.png)